molecular formula C20H34N5O7PS B12940386 2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate) CAS No. 51998-99-3

2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12940386
CAS No.: 51998-99-3
M. Wt: 519.6 g/mol
InChI Key: AZNMNAXWYKJFFZ-NVQRDWNXSA-N
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Description

((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a sugar moiety, which is further linked to a phosphate group. The presence of a decylthio group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the decylthio group. The sugar moiety is then introduced through glycosylation reactions, and finally, the phosphate group is added using phosphorylation reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the decylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine base or the phosphate group, leading to the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine analogs or dephosphorylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it useful in studying DNA and RNA synthesis.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in nanotechnology and materials science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and nucleic acids. The decylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide with a similar phosphate group but different base and sugar moieties.

    Thymidine monophosphate (TMP): Another nucleotide with a different base and sugar structure.

    Decylthioadenosine: A compound with a similar decylthio group but different overall structure.

Uniqueness: The presence of the decylthio group and the specific configuration of the sugar moiety make ((2R,3S,4R,5R)-5-(6-Amino-2-(decylthio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

51998-99-3

Molecular Formula

C20H34N5O7PS

Molecular Weight

519.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-decylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C20H34N5O7PS/c1-2-3-4-5-6-7-8-9-10-34-20-23-17(21)14-18(24-20)25(12-22-14)19-16(27)15(26)13(32-19)11-31-33(28,29)30/h12-13,15-16,19,26-27H,2-11H2,1H3,(H2,21,23,24)(H2,28,29,30)/t13-,15-,16-,19-/m1/s1

InChI Key

AZNMNAXWYKJFFZ-NVQRDWNXSA-N

Isomeric SMILES

CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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